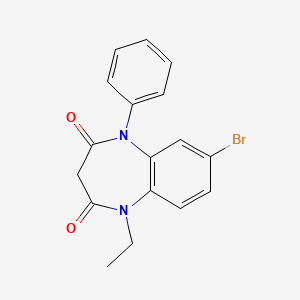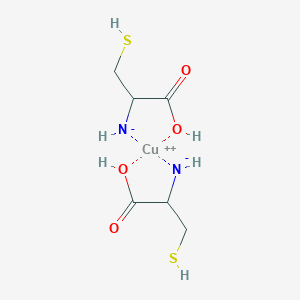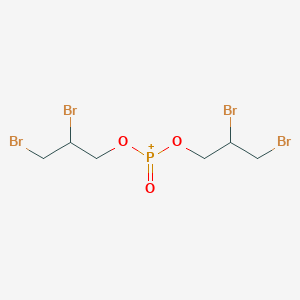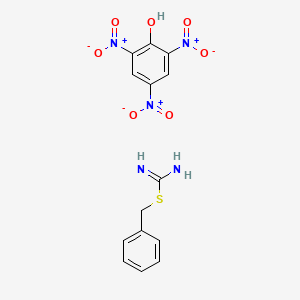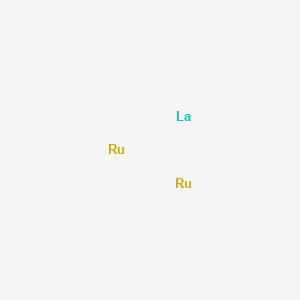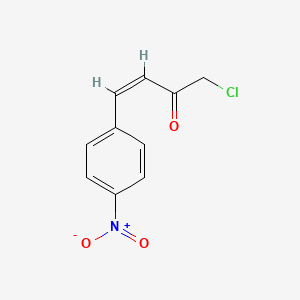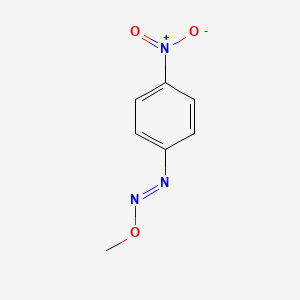
Pubchem_71355357
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “Pubchem_71355357” is known as 1,1,1-trichloro-2,2,2-trifluoroethane. It is a colorless liquid with a molecular formula of C2Cl3F3. This compound is primarily used as an intermediate in the production of various chemicals and as an inert organic solvent.
Preparation Methods
1,1,1-trichloro-2,2,2-trifluoroethane is synthesized using trichloroethylene as the starting material. The synthetic route involves gas-phase fluorination with hydrogen fluoride to produce 1,1,1-trifluoro-2-chloroethane. This intermediate is then subjected to photoclorination, followed by water washing, alkali washing, and drying to obtain crude 1,1,1-trichloro-2,2,2-trifluoroethane. The final product is refined to achieve a purity of 99.5% .
Chemical Reactions Analysis
1,1,1-trichloro-2,2,2-trifluoroethane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reaction conditions.
Reduction: It can be reduced to form simpler compounds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include hydrogen fluoride, chlorine, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1,1-trichloro-2,2,2-trifluoroethane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a solvent in biological experiments.
Medicine: It is used in the production of pharmaceuticals.
Industry: It is employed as an inert solvent in industrial processes.
Mechanism of Action
The mechanism of action of 1,1,1-trichloro-2,2,2-trifluoroethane involves its interaction with various molecular targets and pathways. As an inert solvent, it does not participate in chemical reactions but provides a medium for reactions to occur. Its effects are primarily due to its physical properties, such as its ability to dissolve other substances.
Comparison with Similar Compounds
1,1,1-trichloro-2,2,2-trifluoroethane can be compared with other similar compounds, such as:
1,1,1-trifluoro-2-chloroethane: An intermediate in its synthesis.
1,1,1-trichloroethane: A related compound with similar properties but different applications.
1,1,1-trifluoroethane: Another related compound with different chemical properties.
The uniqueness of 1,1,1-trichloro-2,2,2-trifluoroethane lies in its specific combination of chlorine and fluorine atoms, which gives it distinct physical and chemical properties .
Properties
CAS No. |
12025-09-1 |
|---|---|
Molecular Formula |
GeK |
Molecular Weight |
111.73 g/mol |
IUPAC Name |
germanium;potassium |
InChI |
InChI=1S/Ge.K |
InChI Key |
HLAZMVAILNXLKL-UHFFFAOYSA-N |
Canonical SMILES |
[K].[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


